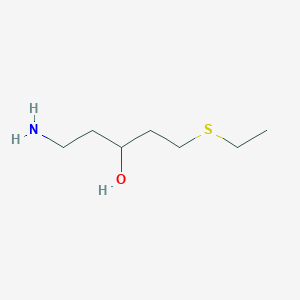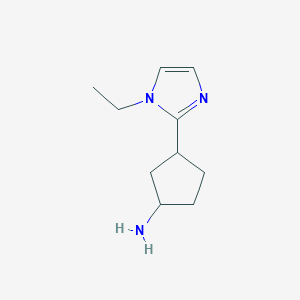
3-Ethyl-3-phenyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-phenyloxirane-2-carbonitrile is an organic compound characterized by an oxirane ring substituted with an ethyl group, a phenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Ethyl-3-phenyloxirane-2-carbonitrile involves the use of boron trifluoride etherate (BF3·OEt2) as a catalyst. The reaction typically proceeds through a tandem Meinwald rearrangement and nucleophilic substitution. In this process, arylacetic acid derivatives are synthesized from 3-aryloxirane-2-carbonitriles with amines, alcohols, or water in the presence of boron trifluoride under microwave irradiation . This method is efficient, safe, and environmentally benign.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and boron trifluoride as a catalyst suggests that scalable and efficient production methods can be developed based on these laboratory techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-phenyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and water can react with the oxirane ring in the presence of boron trifluoride.
Major Products
Oxidation: Arylacetyl cyanides.
Reduction: Corresponding amines.
Substitution: Arylacetic acid derivatives.
Applications De Recherche Scientifique
3-Ethyl-3-phenyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including arylacetic acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-phenyloxirane-2-carbonitrile involves the coordination of boron trifluoride with the oxirane ring, leading to the formation of benzylic carbocation intermediates. These intermediates undergo nucleophilic substitution to form the final products. The reactions with nitrogen- and oxygen-nucleophiles exhibit different mechanisms, with the former involving the formation of benzylic carbocation intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyloxirane-2-carbonitrile
- 3-Methyl-3-phenyloxirane-2-carbonitrile
- 3-Butyl-3-phenyloxirane-2-carbonitrile
Uniqueness
3-Ethyl-3-phenyloxirane-2-carbonitrile is unique due to the presence of the ethyl group, which influences its reactivity and the types of products formed in chemical reactions. The ethyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-ethyl-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-11(10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Clé InChI |
FLKSNPFRAYEFPT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)

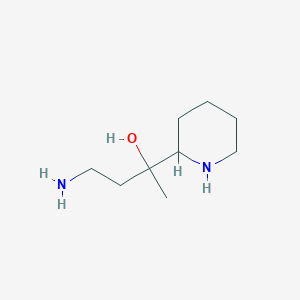
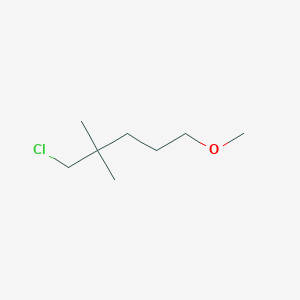


![2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13192092.png)
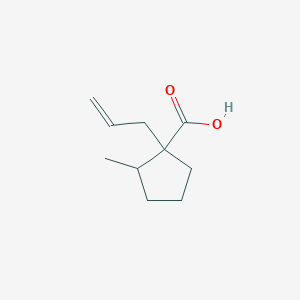
![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)

